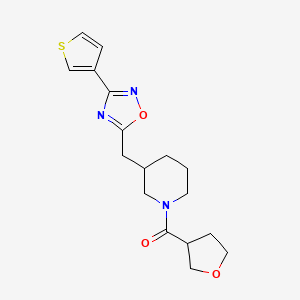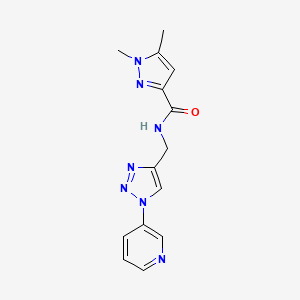
2-chloro-N-(2-methylpropyl)-N-(propan-2-yl)pyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(2-methylpropyl)-N-(propan-2-yl)pyridine-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as CEP-26401 and belongs to the class of pyridine carboxamides.
作用機序
The mechanism of action of 2-chloro-N-(2-methylpropyl)-N-(propan-2-yl)pyridine-4-carboxamide involves the modulation of various ion channels and receptors involved in pain signaling pathways. This compound acts as an antagonist of the α7 nicotinic acetylcholine receptor and the TRPA1 ion channel. By blocking these receptors, CEP-26401 can reduce the activity of pain signaling pathways, resulting in the reduction of pain.
Biochemical and Physiological Effects:
Studies have shown that this compound can produce significant biochemical and physiological effects. This compound has been shown to reduce pain sensitivity in animal models of neuropathic pain. Additionally, CEP-26401 has also been shown to have anxiolytic and antidepressant effects in animal models.
実験室実験の利点と制限
One of the significant advantages of using 2-chloro-N-(2-methylpropyl)-N-(propan-2-yl)pyridine-4-carboxamide in lab experiments is its specificity for the α7 nicotinic acetylcholine receptor and the TRPA1 ion channel. This compound can selectively block these receptors without affecting other ion channels and receptors, making it a valuable tool for studying pain signaling pathways. However, one of the limitations of using CEP-26401 in lab experiments is its limited solubility in water, which can make it challenging to administer.
将来の方向性
There are several future directions for the research on 2-chloro-N-(2-methylpropyl)-N-(propan-2-yl)pyridine-4-carboxamide. One of the significant directions is the development of more potent and selective compounds that can target the α7 nicotinic acetylcholine receptor and the TRPA1 ion channel. Additionally, further studies are needed to investigate the potential therapeutic applications of this compound in other conditions, such as cancer and inflammation. Furthermore, the development of more efficient synthesis methods for CEP-26401 can also facilitate its use in future research studies.
In conclusion, this compound is a chemical compound that has shown potential therapeutic applications in various scientific research studies, particularly in the treatment of neuropathic pain. This compound acts as an antagonist of the α7 nicotinic acetylcholine receptor and the TRPA1 ion channel, resulting in the reduction of pain. Further research is needed to investigate the potential therapeutic applications of this compound in other conditions and the development of more potent and selective compounds.
合成法
The synthesis of 2-chloro-N-(2-methylpropyl)-N-(propan-2-yl)pyridine-4-carboxamide is a multi-step process that involves the reaction of various starting materials. The first step involves the reaction of 2-chloropyridine with tert-butyl acetate and sodium hydride to form 2-chloro-4-tert-butoxypyridine. This intermediate is then reacted with isobutylamine and propan-2-ol to form this compound.
科学的研究の応用
2-chloro-N-(2-methylpropyl)-N-(propan-2-yl)pyridine-4-carboxamide has shown potential therapeutic applications in various scientific research studies. One of the significant applications of this compound is in the treatment of neuropathic pain. Studies have shown that CEP-26401 can modulate the activity of ion channels and receptors involved in pain signaling pathways, resulting in the reduction of pain. Additionally, this compound has also demonstrated potential in the treatment of anxiety and depression.
特性
IUPAC Name |
2-chloro-N-(2-methylpropyl)-N-propan-2-ylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O/c1-9(2)8-16(10(3)4)13(17)11-5-6-15-12(14)7-11/h5-7,9-10H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNAKYLHJCVUSPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C(C)C)C(=O)C1=CC(=NC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(4-ethylphenyl)prop-2-enoate](/img/structure/B3001636.png)
![(4-benzyl-3-((4-chlorophenyl)ethynyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol](/img/structure/B3001637.png)
![Ethyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B3001638.png)



![2-chloro-N-[(3-chlorophenyl)methyl]-N-methylacetamide](/img/structure/B3001647.png)
![2-(4-Methoxyphenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole](/img/structure/B3001648.png)
![Tert-butyl 6-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B3001651.png)
![2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanyl-N-cyclohexylacetamide](/img/structure/B3001652.png)
![2-ethoxy-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B3001653.png)
![[(1R,6R)-6-(trifluoromethyl)cyclohex-3-en-1-yl]methanamine hydrochloride](/img/structure/B3001655.png)
